molecular formula C13H10Cl2FNO2S B5717348 N-(2,4-dichlorobenzyl)-4-fluorobenzenesulfonamide

N-(2,4-dichlorobenzyl)-4-fluorobenzenesulfonamide

Cat. No. B5717348
M. Wt: 334.2 g/mol
InChI Key: PMEGKWCXNRQEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-4-fluorobenzenesulfonamide, also known as DBU-SS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBU-SS is a sulfonamide-based compound that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Fluorination Reactions

N-fluorobenzenesulfonamide derivatives, including compounds like N-(2,4-dichlorobenzyl)-4-fluorobenzenesulfonamide, have been utilized in fluorination reactions. For instance, Wang et al. (2014) demonstrated the use of N-fluorobenzenesulfonamide in the enantioselective fluorination of 2-oxindoles, which is important in synthesizing compounds with potential medicinal applications (Wang et al., 2014).

Binding Studies

In another study, Dugad and Gerig (1988) investigated the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases. Their research provided insights into the stoichiometry and kinetics of inhibitor binding, valuable for understanding enzyme-inhibitor interactions (Dugad & Gerig, 1988).

COX-2 Inhibition

Hashimoto et al. (2002) explored the effects of substituents on benzenesulfonamide derivatives for COX-2 inhibition. They found that introducing a fluorine atom increased COX-2 potency and selectivity. This is significant for developing selective COX-2 inhibitors, which are important in treating conditions like inflammation and pain (Hashimoto et al., 2002).

Crystal Structure Analysis

Amim et al. (2008) and Suchetan et al. (2016) conducted studies on the crystal structure of compounds related to N-(2,4-dichlorobenzyl)-4-fluorobenzenesulfonamide. These studies are crucial for understanding the molecular arrangement and potential applications of these compounds in materials science and catalysis (Amim et al., 2008), (Suchetan et al., 2016).

Spectroscopic Characterization

Karabacak et al. (2009) performed an extensive theoretical investigation on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides. This research provides valuable insights into the spectroscopic properties of these compounds, which are essential for their characterization and potential applications (Karabacak et al., 2009).

Electrophilic Fluorination

Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), demonstrating the role of steric demands in improving the enantioselectivity of products. This highlights the importance of fine-tuning molecular structures for specific chemical reactions (Yasui et al., 2011).

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO2S/c14-10-2-1-9(13(15)7-10)8-17-20(18,19)12-5-3-11(16)4-6-12/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEGKWCXNRQEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorobenzyl)-4-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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